
2-Phenoxyquinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenoxyquinoxaline is a compound with the molecular formula C14H10N2O . It is a derivative of quinoxaline, a heterocyclic compound containing a benzene ring and a pyrazine ring .
Synthesis Analysis
The synthesis of 2-Phenoxyquinoxaline involves the use of starting materials such as quinazolin-4(3H)-one, quinoxalin-2(1H)-one, and aryne generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This synthetic methodology provides an environmentally benign way for the preparation of several unnatural series of 2-phenoxyquinoxaline compounds with high yields and broad substrate scope .
Molecular Structure Analysis
The molecular structure of 2-Phenoxyquinoxaline consists of 14 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact mass of the molecule is 222.079315 Da .
Chemical Reactions Analysis
The reaction of 2-phenoxyquinoxaline with hydroxide ion is accelerated by reactive counter-ion micelles of cetyltrialkylammonium hydroxides .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Phenoxyquinoxaline include a molecular weight of 206.24 g/mol . Other properties such as Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, Undefined Atom Stereocenter Count, Defined Bond Stereocenter Count, Undefined Bond Stereocenter Count, and Covalently-Bonded Unit Count can be computed .
科学的研究の応用
Applications in Antiviral and Anticancer Research
Antiviral Activity
Some quinoxaline derivatives have been studied for their potential antiviral properties, particularly against SARS-CoV-2, the virus responsible for COVID-19. These studies indicate that certain compounds related to 2-Phenoxyquinoxaline could inhibit the virus in vitro and might be effective in treating COVID-19 infections (Meo, Klonoff, & Akram, 2020).
Anticancer Effects
Quinoxaline derivatives, including compounds related to 2-Phenoxyquinoxaline, have shown potential in anticancer research. These compounds can inhibit tumor growth, induce apoptosis, and disrupt tumor vasculature, making them promising candidates for cancer treatment (Cui et al., 2017).
Applications in Biochemistry and Cellular Studies
Enzyme Inhibition
Certain quinoxaline derivatives have been found to inhibit aldose reductase, an enzyme involved in diabetic complications. They also possess antioxidant properties, which could be beneficial in managing oxidative stress-related disorders (Hao et al., 2017).
Phase II Drug-Metabolizing Enzymes
Some studies indicate that phenolic antioxidants related to 2-Phenoxyquinoxaline can induce phase II drug-metabolizing enzymes, such as glutathione S-transferases, which play a crucial role in detoxifying harmful compounds in the body (Hayes et al., 2000).
Applications in Microbial Studies
Antimicrobial Activity
Quinoxaline derivatives have been synthesized and tested for their antimicrobial activity, showing promising results against various microorganisms. This suggests potential applications in developing new antimicrobial agents (Singh et al., 2010).
Biodegradation and Ecotoxicity
Research on similar phenolic compounds has been conducted to assess their biodegradation potential and ecotoxicity, which is essential for understanding their environmental impact and safety (Mierzejewska, Baran, & Urbaniak, 2019).
将来の方向性
The future directions of 2-Phenoxyquinoxaline research could involve further exploration of its biological activities and potential applications in human and veterinary medicines . The development of a mild, simple, eco-benign methodology using aryne chemistry with heterocyclic compounds could also be a focus .
特性
IUPAC Name |
2-phenoxyquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c1-2-6-11(7-3-1)17-14-10-15-12-8-4-5-9-13(12)16-14/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDZLWKEACOABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyquinoxaline | |
Q & A
Q1: What can you tell us about the chemical structure and properties of 2-Phenoxyquinoxaline?
A1: 2-Phenoxyquinoxaline is an organic compound featuring a quinoxaline core structure with a phenoxy group attached at the 2-position. While the provided abstracts don't explicitly mention the molecular formula and weight, these can be deduced from the structure. The molecular formula of 2-Phenoxyquinoxaline is C14H10N2O, and its molecular weight is 222.24 g/mol. The articles primarily focus on its reactivity under specific conditions, particularly its susceptibility to nucleophilic attack by hydroxide ions. Further spectroscopic data, such as NMR or IR, are not detailed in these abstracts.
Q2: How does the structure of 2-Phenoxyquinoxaline influence its reactivity with hydroxide ions?
A2: The structure of 2-Phenoxyquinoxaline plays a crucial role in its reactivity with hydroxide ions, particularly in the context of micellar systems. Studies have shown that cationic micelles, such as those formed by alkyltrimethylammonium salts, enhance the rate of reaction between 2-Phenoxyquinoxaline and hydroxide. This acceleration is attributed to the electrostatic attraction between the negatively charged hydroxide ions and the positively charged micellar surface, effectively increasing the local concentration of reactants. Conversely, anionic micelles inhibit this reaction due to electrostatic repulsion.
Q3: The research mentions "reactive counter-ion micelles". Can you elaborate on their role in the context of 2-Phenoxyquinoxaline?
A3: "Reactive counter-ion micelles," specifically those formed by cetyltrialkylammonium hydroxides , play a fascinating role in the alkaline hydrolysis of 2-Phenoxyquinoxaline. These micelles, unlike regular micelles, incorporate the reactive hydroxide ion as part of their structure. This close proximity of the hydroxide ion to the 2-Phenoxyquinoxaline molecules adsorbed onto the micelle significantly accelerates the hydrolysis reaction. Furthermore, research has shown that the size of the head group in these reactive counter-ion micelles influences the reaction rate. Larger head groups tend to exclude water molecules from the micelle-water interface, leading to increased nucleophile reactivity and further enhancing the hydrolysis rate.
Q4: Are there any alternative synthetic routes for 2-Phenoxyquinoxaline derivatives explored in the research?
A4: Yes, the research highlights an alternative synthetic approach for 2-Phenoxyquinoxaline derivatives using aryne chemistry . This method utilizes readily available starting materials like quinoxalin-2(1H)-one and generates a highly reactive aryne intermediate in situ. This aryne intermediate then reacts with a phenol to yield the desired 2-Phenoxyquinoxaline derivative. This approach is presented as a milder and more environmentally friendly alternative to traditional methods.
Q5: The research mentions unexpected substitution reactions involving 2-Phenoxyquinoxaline derivatives. Could you elaborate on these findings?
A5: Interestingly, the research describes unexpected substitution reactions occurring with 2-Phenoxyquinoxaline 1,4-di-N-oxide derivatives. It was observed that fluorine atoms attached to the quinoxaline or benzofuroxan rings of these derivatives could be readily substituted by methoxy groups in ammonia-saturated methanol. Moreover, exposure of these derivatives to gaseous ammonia resulted in the replacement of the phenoxy group with an amino group, forming 2-aminoquinoxaline 1,4-di-N-oxide derivatives. These findings highlight the unique reactivity of the 2-Phenoxyquinoxaline scaffold and its potential for further derivatization.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


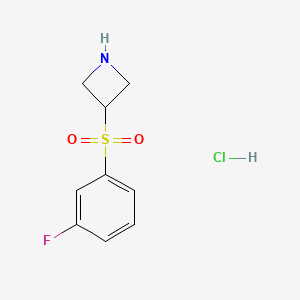
![2-[4-(2-Fluorophenyl)phenyl]-2-methylpropanoic acid](/img/structure/B2893637.png)
![2-[5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2893638.png)
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2893639.png)
![5-benzyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2893640.png)
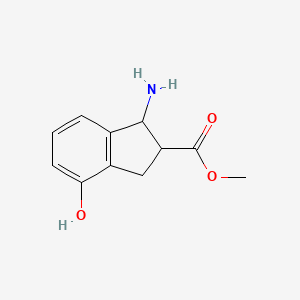
![3'-(3-Chloro-4-methoxyphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2893643.png)

![2-amino-4-(4-ethoxy-3-methoxyphenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2893645.png)
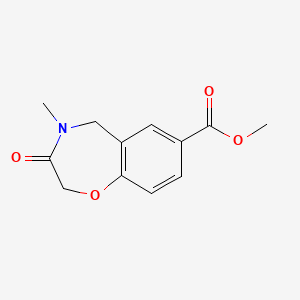
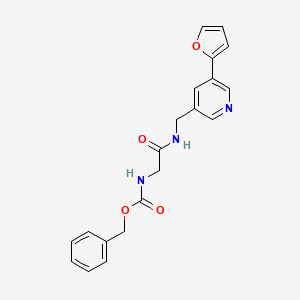
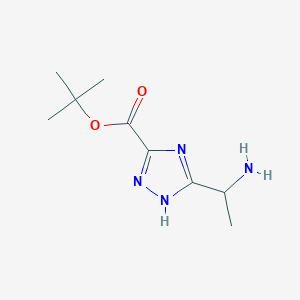
![N-(4-acetylphenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2893652.png)